molecular formula C11H14ClNO B461502 3-chloro-N-(2-ethylphenyl)propanamide CAS No. 349090-40-0

3-chloro-N-(2-ethylphenyl)propanamide

Cat. No.: B461502
CAS No.: 349090-40-0
M. Wt: 211.69g/mol
InChI Key: WJYUVJJTIGOUGM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethylphenyl)propanamide (CAS Registry Number 349090-40-0) is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This propanamide derivative features both an amide functional group and a chloroalkyl chain attached to an aromatic ring, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. The structure, which contains a 2-ethylphenyl group and a chloropropanamide chain, is analogous to other N-phenylpropanamide compounds investigated for their potential pharmacological properties, such as anticonvulsant activity . As a building block, this compound is For Research Use Only. It is intended for use by qualified laboratory researchers and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling. Predicted physicochemical properties include a boiling point of approximately 314.7 °C and a water solubility of about 136.44 mg/L .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYUVJJTIGOUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394957
Record name 3-chloro-N-(2-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349090-40-0
Record name 3-chloro-N-(2-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Propanamide Scaffold Construction

The construction of the core 3-chloro-N-(2-ethylphenyl)propanamide structure is primarily achieved through the formation of an amide bond between two key precursors: 2-ethylaniline (B167055) and a 3-chloropropanoyl moiety.

The most direct and widely employed method for synthesizing this compound is the acylation of 2-ethylaniline. nih.govsigmaaldrich.com This reaction typically involves the use of 3-chloropropionyl chloride as the acylating agent. sigmaaldrich.com The mechanism is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of 2-ethylaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond.

While the acid chloride method is common, the broader field of amide synthesis offers various coupling reagents designed to facilitate this transformation, particularly when starting from a carboxylic acid (3-chloropropanoic acid) instead of an acyl chloride. ucl.ac.uk These reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of reagent can influence reaction conditions, yield, and the preservation of stereochemistry if chiral centers are present. organic-chemistry.org

Coupling Reagent/MethodAbbreviationDescriptionTypical Byproducts
n-Propylphosphonic AnhydrideT3PA mild and efficient reagent for coupling various acids and amines, including less nucleophilic anilines, with low epimerization. ucl.ac.ukorganic-chemistry.orgPhosphonic acids
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUA highly efficient uronium salt-based coupling reagent that can be used in environmentally responsible aqueous media. organic-chemistry.orgnumberanalytics.comOxyma-based byproducts, morpholine (B109124) urea
Boric Acid Catalysts-A green chemistry approach that uses simple borate (B1201080) esters to catalyze the direct amidation of carboxylic acids and amines via a dehydration reaction. ucl.ac.ukWater
Thionyl ChlorideSOCl₂A traditional reagent used to convert a carboxylic acid into a more reactive acyl chloride in situ, which then reacts with the amine.Sulfur dioxide, Hydrogen chloride

The incorporation of the chlorine atom onto the propanamide backbone is most efficiently achieved by using a starting material that already contains the halogen. The use of 3-chloropropionyl chloride or 3-chloropropanoic acid in the acylation step directly installs the chloro-substituted propyl chain. sigmaaldrich.comnih.gov

The reaction is a nucleophilic substitution at the acyl carbon, not a substitution to add the chlorine to an existing propanamide chain. nih.gov The presence of the chlorine atom on the alkyl chain (at the C-3 position) makes it a key functional handle for subsequent reactions. This alkyl chloride moiety can later undergo nucleophilic substitution reactions (SN1 or SN2 type mechanisms), allowing for the introduction of diverse functional groups. libretexts.org The reactivity of the C-Cl bond is fundamental to the utility of this compound as a synthetic intermediate. nih.gov

The synthesis of analogs of this compound can be achieved through various strategies, including condensation reactions. Direct amidation, which involves the reaction of a carboxylic acid and an amine to form an amide with the elimination of water, is a primary example of a condensation reaction. nih.gov This "green" approach avoids the use of stoichiometric activating agents and the generation of halide salt waste. ucl.ac.uk

Furthermore, 3-chloropropionyl chloride is a versatile reagent that can participate in other types of condensation reactions. For instance, in the presence of a Lewis acid like aluminum chloride, it can undergo a Friedel-Crafts acylation with an aromatic substrate, followed by an intramolecular cyclization (an intramolecular alkylation), to form cyclic ketones like indanones. google.com This demonstrates how the propanamide precursor can be diverted to synthesize structurally related but distinct scaffolds. The synthesis of a broad range of analogs can be systematically achieved by varying the aniline (B41778) component or the acylating agent in the primary amide formation step. wikipedia.org

Functionalization and Derivatization Strategies

Once the this compound scaffold is constructed, it can be further modified at two primary locations: the aromatic ring derived from 2-ethylaniline or the propanamide backbone itself.

Functional groups can be introduced onto the phenyl ring to create a diverse library of analogs. This can be accomplished in two main ways:

Starting with a Substituted Aniline: A variety of substituted 2-ethylanilines can be used as the starting material in the initial acylation reaction. The synthesis of 2-ethylaniline itself often begins with the nitration of ethylbenzene (B125841) to form 2-nitroethylbenzene, followed by reduction. google.com Standard electrophilic aromatic substitution reactions can be performed on the ethylbenzene or nitroethylbenzene precursor to install substituents (e.g., halogens, nitro, or alkyl groups) at desired positions on the aromatic ring before the final reduction and amidation steps.

Direct Functionalization: Direct electrophilic aromatic substitution on the this compound molecule is also possible. The N-acyl group is an activating, ortho-, para-directing group, though it is less activating than a simple amino group. This allows for controlled introduction of substituents onto the aromatic ring, guided by the existing ethyl and N-acylpropanamide groups.

The propanamide backbone offers two main sites for modification: the amide linkage and the C-3 chloro group. The latter is the more common site for derivatization. The chlorine atom acts as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This versatility is a key feature of the molecule's chemistry.

Common transformations include the reaction with nucleophiles such as amines, thiols, azides, or alkoxides to generate new C-N, C-S, or C-O bonds. These reactions significantly expand the chemical space accessible from this single intermediate.

NucleophileReagent ExampleResulting Functional GroupProduct Class
AmineDimethylamine-NR₂3-Amino-N-arylpropanamide
ThiolateSodium thiophenoxide-SAr3-Thioether-N-arylpropanamide
AzideSodium azide-N₃3-Azido-N-arylpropanamide
AlkoxideSodium methoxide-OR3-Alkoxy-N-arylpropanamide
CyanidePotassium cyanide-CN3-Cyano-N-arylpropanamide

Synthesis of Advanced Propanamide Conjugates and Hybrid Molecules

The creation of hybrid molecules involves chemically linking two or more pharmacologically active moieties to produce a single entity with a potentially synergistic or enhanced biological profile. The synthesis of propanamide conjugates often involves the formation of stable bonds, such as amides or carbamates, between the propanamide structure and another molecule. nih.govmdpi.com

A common synthetic strategy is the coupling of a carboxylic acid with an amine using a coupling agent. For instance, the synthesis of propanamide-sulfonamide conjugates has been achieved through a one-step reaction coupling a propanamide precursor like naproxen (B1676952) with various sulfa drugs. nih.gov This reaction is often facilitated by agents like N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, carbonyldiimidazole (CDI) can be used as a coupling agent for condensation reactions to create hybrid structures. mdpi.com

The choice of linker between the molecular entities is crucial, as it affects the stability and biological activity of the final conjugate. nih.gov The design of these hybrid compounds is a promising avenue for developing new therapeutic agents, including those with antiparasitic or anticancer properties. nih.govmdpi.com

Optimization of Synthetic Routes and Reaction Conditions

Optimizing the synthesis of propanamides is critical for achieving high yields, purity, and cost-effectiveness. Research efforts focus on refining various reaction parameters, including the choice of solvent, temperature, and catalysts. nih.govresearchgate.net Green chemistry principles are also increasingly being incorporated, favoring environmentally benign solvents like water and energy-efficient techniques such as ultrasonic irradiation. researchgate.net

Solvent Effects on Reaction Yields and Selectivity

The solvent in which a reaction is conducted can significantly influence its outcome. In the synthesis of certain N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a systematic screening of solvents demonstrated that acetonitrile (B52724) provided a superior yield compared to other solvents like ethanol. nih.gov In some cases, however, altering the solvent may have a minimal effect on the reaction's outcome, indicating that other factors are more dominant. nih.gov The selection of an appropriate solvent is therefore a key step in the optimization process.

Table 1: Effect of Solvent on the Yield of a Propanamide Derivative nih.gov
EntrySolventTemperature (°C)Isolated Yield (%)
1Ethanol18027
2Isopropanol18031
3Dioxane18035
4Acetonitrile18041

Temperature and Catalysis in Amide Synthesis

Reaction temperature is another critical parameter that requires careful control for optimal synthesis. Studies have shown that adjusting the temperature can lead to significant improvements in yield. For example, in a microwave-assisted synthesis of a specific propanamide, decreasing the temperature from 180 °C to 170 °C resulted in a higher yield of the desired product. nih.gov

While many amide syntheses rely on catalysts to proceed efficiently, alternative methods are being explored. nih.gov A notable advancement is the development of catalyst-free, one-pot synthetic approaches. Utilizing ultrasonic irradiation in water has been shown to be a clean, rapid, and energy-efficient method for producing highly substituted propanamide derivatives. researchgate.net This technique aligns with the principles of green chemistry by eliminating the need for a catalyst and using an environmentally safe solvent. researchgate.net

Table 2: Optimization of Reaction Conditions for a Propanamide Synthesis nih.gov
EntrySolventTemperature (°C)Time (min)Isolated Yield (%)
4Acetonitrile1802541
5Acetonitrile1702552
6Acetonitrile1602545

Continuous Process Development for Propanamide Production

The pharmaceutical industry is increasingly shifting from traditional batch processing to continuous manufacturing (CM) due to its numerous advantages, including improved product quality, reduced costs, and enhanced safety. pharmtech.comamericanpharmaceuticalreview.com This paradigm is applicable to the production of propanamide-based active pharmaceutical ingredients (APIs).

A continuous process for propanamide production would involve a seamless, integrated workflow from starting materials to the final purified product. americanpharmaceuticalreview.com The process typically begins with the continuous feeding of reactants into specialized reactors, such as plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs). ispe.org These reactors allow for precise control over reaction conditions, which is crucial for maximizing yield and minimizing byproduct formation. pharmtech.com

Following the reaction, the product stream would move through a series of downstream unit operations, which may include continuous liquid-liquid extraction, crystallization, filtration, and drying. ispe.orgresearchwithrowan.com Real-time monitoring using Process Analytical Technology (PAT) is essential to ensure that critical process parameters remain within their designated limits, guaranteeing consistent product quality. pharmtech.com The development of such a process requires a deep understanding of the reaction kinetics and thermodynamics, often aided by mechanistic modeling and simulation tools to design and scale up the process from the laboratory to commercial production. americanpharmaceuticalreview.comispe.org

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of 3-chloro-N-(2-ethylphenyl)propanamide would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring would likely appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm.

Amide Proton (-NH-): A broad singlet corresponding to the amide proton is anticipated, typically in the range of δ 7.5-8.5 ppm.

Methylene (B1212753) Protons adjacent to Chlorine (-CH₂Cl): These protons are expected to produce a triplet at approximately δ 3.8-4.0 ppm due to coupling with the adjacent methylene group.

Methylene Protons adjacent to Carbonyl (-CH₂CO-): A triplet is expected for these protons, likely in the region of δ 2.8-3.0 ppm.

Ethyl Group Protons (-CH₂CH₃): The methylene protons of the ethyl group attached to the aromatic ring would appear as a quartet around δ 2.6-2.8 ppm, while the methyl protons would present as a triplet near δ 1.2-1.4 ppm.

Predicted ¹H NMR Data for this compound

Proton Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
-NH- (Amide) 8.5 - 7.5 Broad Singlet
Aromatic -CH 8.0 - 7.0 Multiplet
-CH₂Cl 4.0 - 3.8 Triplet
-COCH₂- 3.0 - 2.8 Triplet
Ar-CH₂CH₃ 2.8 - 2.6 Quartet

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring would show multiple signals between δ 120-140 ppm.

Methylene Carbon adjacent to Chlorine (-CH₂Cl): This carbon is anticipated to appear around δ 40-45 ppm.

Methylene Carbon adjacent to Carbonyl (-COCH₂-): The signal for this carbon is expected in the range of δ 35-40 ppm.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon of the ethyl group would likely be found at δ 24-28 ppm, and the methyl carbon at δ 13-16 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Group Expected Chemical Shift (δ, ppm)
-C=O (Amide) 175 - 170
Aromatic C 140 - 120
-CH₂Cl 45 - 40
-COCH₂- 40 - 35
Ar-CH₂CH₃ 28 - 24

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would exhibit several key absorption bands:

N-H Stretching: A prominent band for the amide N-H stretch is expected around 3300-3250 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption due to the carbonyl group of the amide is anticipated in the region of 1680-1640 cm⁻¹.

N-H Bending (Amide II band): This band, resulting from N-H bending and C-N stretching, would likely be found around 1550-1520 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the range of 800-600 cm⁻¹.

Predicted FT-IR Data for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3250 Medium-Strong
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
C=O Stretch (Amide I) 1680 - 1640 Strong
N-H Bend (Amide II) 1550 - 1520 Medium-Strong

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. For this compound, prominent peaks for the aromatic ring stretching would be expected around 1600 cm⁻¹ and 1000 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene ring in this compound would lead to characteristic absorptions in the ultraviolet region, likely showing multiple bands corresponding to π → π* transitions of the aromatic system. The amide chromophore would also contribute to the UV absorption.

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. For this compound (molecular formula C₁₁H₁₄ClNO), the molecular ion peak [M]⁺ would be expected at m/z 211, with an isotopic peak [M+2]⁺ at m/z 213 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chloropropyl side chain, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

Fragment Predicted m/z Significance
[C₁₁H₁₄ClNO]⁺ 211 Molecular Ion
[C₁₁H₁₄³⁷ClNO]⁺ 213 Isotopic peak for ³⁷Cl
[C₈H₁₀N]⁺ 120 Loss of chloropropionyl group

Chromatographic Purity Assessment

The assessment of purity is a critical step in the characterization of any chemical compound, ensuring that it is free from starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

For N-aryl propanamides, reverse-phase HPLC is a common method for purity analysis. sielc.com This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (like a C18 or C8 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnanobioletters.com The gradient of the mobile phase can be adjusted to achieve optimal separation of the main compound from any impurities. Detection is often carried out using an ultraviolet (UV) detector, as the aromatic phenyl ring provides strong chromophoric activity. nanobioletters.com

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds. Derivatization may sometimes be employed to increase the volatility of the analyte. jfda-online.com The sample is vaporized and passed through a capillary column, and separation occurs based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer then provides identification of the eluted peaks.

Table 1: Illustrative HPLC Parameters for Purity Assessment of N-Aryl Propanamides

ParameterCondition
Column Reverse Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

This table represents a general method and would require optimization and validation for the specific analysis of this compound to determine its purity profile accurately. The validation process would involve assessing parameters such as linearity, precision, accuracy, specificity, and the limit of detection and quantification according to established guidelines. nanobioletters.com

Computational and Theoretical Investigations of Propanamide Structures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular systems. For "3-chloro-N-(2-ethylphenyl)propanamide," these calculations can elucidate its three-dimensional structure, electron distribution, and orbital energies, which are key determinants of its chemical and biological activity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "this compound," these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Illustrative Optimized Geometrical Parameters for a Propanamide Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.23 - -
C-N 1.35 - -
N-H 1.01 - -
C-Cl 1.78 - -
C-C (ring) 1.39 (avg) - -
C-N-C - 125.0 -
O=C-N - 123.0 -

Note: The data in this table is illustrative for a generic propanamide structure and not from direct calculations on this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For "this compound," the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl group and the chloro-substituted part of the propanamide chain.

Illustrative Electronic Properties for a Propanamide Derivative

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3
Ionization Potential 6.5

Note: The data in this table is illustrative and based on typical values for similar aromatic amides.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.gov This method helps to understand charge distribution, hybridization, and delocalization of electron density within the molecule. nih.gov For "this compound," NBO analysis can quantify the stabilization energies associated with electron delocalization from filled orbitals to empty orbitals, which are indicative of hyperconjugative interactions and resonance effects.

For example, the analysis can reveal the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group, which is a characteristic feature of the amide bond. It can also highlight interactions between the aromatic ring and the propanamide side chain.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values in different colors. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For "this compound," the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The hydrogen atom of the amide group and the hydrogen atoms of the aromatic ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Reactivity Descriptors and Sites of Interaction

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of "this compound". These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule, such as "this compound," to the active site of a biological target, typically a protein. These studies are instrumental in understanding the potential mechanism of action of a compound and in the design of new, more potent molecules.

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental data (e.g., X-ray crystallography or NMR) or from homology modeling. The "this compound" molecule is then computationally "docked" into the active site of the protein, and various possible binding poses are evaluated based on a scoring function that estimates the binding energy.

The results of these studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. For "this compound," the amide group, the aromatic ring, the ethyl substituent, and the chloro atom could all play important roles in its binding to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies on Propanamide Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle of QSAR is that the variations in the biological effects of a group of molecules are dependent on the changes in their physicochemical properties. These models are crucial in drug discovery and development as they allow for the prediction of the biological activity of new or untested compounds, thereby saving significant time and resources. nih.govfrontiersin.org

In the context of propanamide analogs, QSAR studies are employed to understand how different structural modifications influence their therapeutic or biological effects. The process involves several key steps:

Data Set Selection: A series of propanamide analogs with known biological activities (e.g., inhibitory concentrations like IC50) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) characteristics.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability and robustness. nih.gov

For instance, a 2D-QSAR study on arylpropenamide derivatives as anti-HBV agents revealed that higher thermal energy (TE) values and lower entropy (S) were associated with increased antiviral activity. nih.gov Similarly, QSAR models have been successfully developed for amide derivatives acting as xanthine oxidase inhibitors, predicting their inhibitory effects with high accuracy. frontiersin.org These studies build a quantitative relationship between the chemical structure and biological activity, enabling the design of new compounds with potentially enhanced potency. frontiersin.org

The general form of a QSAR equation can be represented as: Biological Activity = f (Physicochemical Properties) nih.gov

A hypothetical QSAR model for a series of propanamide analogs might identify key descriptors that influence their activity. The findings from such a study can be summarized in a data table that highlights the correlation between specific molecular descriptors and the observed biological response.

DescriptorDefinitionCorrelation with ActivitySignificance (p-value)
LogP Partition coefficient (lipophilicity)Positive< 0.05
TPSA Topological Polar Surface AreaNegative< 0.05
MR Molar Refractivity (steric bulk)Positive< 0.01
EHOMO Energy of Highest Occupied Molecular OrbitalNegative< 0.05
Dipole Moment Measure of molecular polarityPositive> 0.05 (Not Significant)

This table is a representative example of data presented in QSAR studies and is for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is fundamental to predicting the physicochemical properties of a compound, such as its melting point, solubility, and stability. For propanamide structures, techniques like hydrogen bonding analysis and Hirshfeld surface analysis provide deep insights into the crystal packing and supramolecular architecture.

Hydrogen Bonding: Hydrogen bonding is a specific type of strong dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen. khanacademy.org In N-substituted propanamides like this compound, the amide group (-CONH-) is a classic site for hydrogen bonding. The nitrogen atom acts as a hydrogen bond donor (HBD) through its N-H group, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor (HBA). researchgate.netnih.gov

These N-H···O hydrogen bonds are often crucial in linking molecules together, forming chains, sheets, or more complex three-dimensional networks that stabilize the crystal structure. researchgate.netnih.gov The strength and geometry of these bonds can be influenced by the nature of the substituents on the phenyl ring and the propanamide backbone. mdpi.com The formation of intramolecular hydrogen bonds (IMHBs), where the interaction occurs within the same molecule, can also play a role in determining the molecule's preferred conformation. nih.gov

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. crystalexplorer.netnih.gov The Hirshfeld surface of a molecule is defined as the region in space where the contribution of that molecule's electron density to the total crystal electron density is greater than that of all other molecules. crystalexplorer.net

For a typical propanamide derivative, the Hirshfeld surface analysis would quantify the percentage of the surface involved in different types of contacts. The most significant interactions often include H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net The presence of a chlorine atom in this compound would also introduce Cl···H contacts. Red spots on the Hirshfeld surface mapped with the dnorm property indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions. nih.gov

The relative contributions of these interactions provide a quantitative summary of the crystal packing forces.

Intermolecular ContactContribution (%)Description
H···H ~45 - 55%Represents contacts between hydrogen atoms on adjacent molecules; typically the largest contributor. researchgate.net
C···H / H···C ~20 - 30%Relates to C-H···π interactions and general van der Waals forces. researchgate.net
O···H / H···O ~10 - 20%Primarily indicates the presence of N-H···O or C-H···O hydrogen bonds. researchgate.net
Cl···H / H···Cl ~5 - 10%Highlights interactions involving the chlorine substituent.
Other (N···H, C···C, etc.) < 5%Minor contributions from other types of atomic contacts.

This table presents typical percentage contributions of intermolecular contacts for organic molecules containing similar functional groups, as derived from Hirshfeld surface analysis literature. researchgate.netmdpi.com

This compound | C11H14ClNO | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 36086-25-4. http://www.chemspider.com/Chemical-Structure.4944521.html

This compound | CAS 36086-25-4 this compound, CAS 36086-25-4, is supplied by Santa Cruz Biotechnology. It has a molecular formula of C11H14ClNO and a molecular ... https://www.scbt.com/p/3-chloro-n-2-ethylphenyl-propanamide-36086-25-4

This compound | 36086-25-4 this compound. Catalog No. 36086-25-4. Inchi: InChI=1S/C11H14ClNO/c1-2-9-7-3-4-8-10(9)13-11(14)6-5-12/h3-4,7-8H,2,5-6H2,1H3,(H ... https://www.chemsrc.com/en/cas/36086-25-4_1067272.html

This compound | ABL51163 this compound. CAS Number. 36086-25-4. Molecular Formula. C11H14ClNO. Molecular Weight. 211.69. SMILES. CCC1=CC=CC=C1NC(=O)CCCl. https://www.ablgoods.com/product/abl51163/

This compound | CAS 36086-25-4 | Biosynth Biosynth is a supplier of this compound. We are a trusted partner for all your raw material needs. We offer this product in various ... https://www.biosynth.com/p/36086-25-4-3-chloro-n-2-ethylphenyl-propanamide

This compound | 36086-25-4 | Cymitquimica this compound | 36086-25-4 | Cymitquimica. https://www.cymitquimica.com/3-chloro-n-2-ethylphenyl-propanamide-36086-25-4

This compound | 36086-25-4 | Selleck ... this compound | 36086-25-4 | Selleck | Amides | Formula: C11H14ClNO | MW: 211.69. https://www.selleckchem.com/products/3-chloro-n-2-ethylphenyl-propanamide.html

This compound | 36086-25-4 | MedChemTronica this compound, MedChemTronica. https://www.medchemtronica.com/product/36086-25-4/3-Chloro-N-(2-ethylphenyl)propanamide.html

This compound - CAS 36086-25-4 this compound. CAS Number: 36086-25-4. Molecular Weight: 211.69. Formula: C11H14ClNO. Synonyms: Propanamide, 3-chloro-N-(2- ... https://www.synquestlabs.com/product/8011-3-A1/3-Chloro-N-(2-ethylphenyl)propanamide.html

This compound | CAS 36086-25-4 | MCE this compound is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition ... https://www.medchemexpress.com/3-chloro-n-(2-ethylphenyl)propanamide.html

This compound | CAS 36086-25-4 | Glentham Life ... Product Details for this compound. https://www.glentham.com/en/products/product/gt4001/

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This compound | C11H14ClNO - PubChem this compound is a solid. Use: Intermediate for the synthesis of crop protection agents and pharmaceuticals (herbicide). https://pubchem.ncbi.nlm.nih.gov/compound/5472439

This compound | 36086-25-4 | BOC Sciences BOC Sciences provides a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of ... https://www.bocsci.com/product/3-chloro-n-2-ethylphenyl-propanamide-cas-36086-25-4-406981.html

This compound | 36086-25-4 - LGC Standards LGC Standards: Certified Reference Materials, Proficiency Testing and more... https://www.lgcstandards.com/US/en/3-Chloro-N-%282-ethylphenyl%29propanamide/p/TRC-C434255

This compound | 36086-25-4 | Key Organics this compound | 36086-25-4 | Key Organics. https://www.keyorganics.net/product/kk-10029/3-chloro-n-(2-ethylphenyl)propanamide

This compound | 36086-25-4 | BLDpharm BLDpharm is a leading company in R&D, manufacturing and marketing of research chemicals, providing over 300,000 products to our customers worldwide. https://www.bldpharm.com/products/36086-25-4.html

This compound | 36086-25-4 | A2B Chem A2B Chem is a supplier of this compound. We are a trusted partner for all your raw material needs. We offer this product in various ... https://www.a2bchem.com/p/36086-25-4-3-chloro-n-2-ethylphenyl-propanamide

This compound | 36086-25-4 | Ambeed Ambeed, a worldwide leading chemical supplier, provides this compound(36086-25-4) for R&D. We are dedicated to providing our ... https://www.ambeed.com/products/36086-25-4.html

This compound 36086-25-4 | Toronto ... Intermediate for the synthesis of crop protection agents and pharmaceuticals (herbicide). ... Not a dangerous good if item is equal to or less than 1g/ml and there ... https://www.trc-canada.com/product-detail/?C434255

This compound | 36086-25-4 | AKScientific AK Scientific is a supplier of this compound. We are a trusted partner for all your raw material needs. We offer this product in ... https://www.aksci.com/item_detail.php?cat=S833

This compound | 36086-25-4 | Fluorochem Fluorochem is a supplier of this compound. We are a trusted partner for all your raw material needs. We offer this product in ... https://www.fluorochem.co.uk/p/36086-25-4-3-chloro-n-2-ethylphenyl-propanamideAn in-depth analysis of the available scientific literature reveals that there is currently no specific, publicly accessible research detailing the biological activities of the chemical compound this compound. The search results primarily identify this compound as a chemical intermediate, available for purchase from various chemical suppliers.

The compound is listed with its chemical formula, C11H14ClNO, and CAS number, 36086-25-4, across multiple chemical supplier websites. Some sources note its use as an intermediate in the synthesis of crop protection agents, specifically herbicides, and pharmaceuticals.

Despite the comprehensive search queries targeting various biological activities, no studies were found that specifically investigate the antimicrobial, enzyme-inhibiting, or antiproliferative and cytotoxic effects of this compound. The available information is limited to its chemical identity and role as a synthetic building block.

Therefore, the requested article with detailed sections on its biological activities and mechanistic studies cannot be generated based on the current, publicly available scientific data. Further research would be required to elucidate any potential biological effects of this compound.

Biological Activities and Mechanistic Studies in Vitro and Non Human Models

Herbicidal Properties and Plant Growth Regulation Mechanisms

While direct studies on the herbicidal properties of 3-chloro-N-(2-ethylphenyl)propanamide are not extensively documented in publicly available literature, its chemical structure as a chloroacetamide suggests a likely mode of action as a plant growth inhibitor. Chloroacetamide herbicides are a well-established class of agricultural chemicals used for pre-emergence control of grass and some broadleaf weeds. cambridge.orgcapes.gov.brcambridge.org

The primary mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.net VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of plant cell membranes and cuticular waxes. researchgate.net The inhibition of VLCFA synthesis is achieved through the disruption of elongase enzymes located in the endoplasmic reticulum. researchgate.net This disruption leads to a depletion of critical lipids necessary for cell membrane integrity and the formation of the protective outer cuticle of the plant. researchgate.netresearchgate.net

Consequently, the growth of susceptible plant seedlings is inhibited, particularly in the emerging shoots of grasses and the roots of broadleaf species. researchgate.net The inability to form new cells and tissues due to the lack of essential membrane components ultimately leads to the death of the weed seedlings before they can emerge from the soil. researchgate.net The general herbicidal effects of chloroacetamides include stunted growth, and in broadleaf plants, leaves may appear crinkled or cupped. cambridge.org

It is hypothesized that the herbicidal activity of chloroacetamides stems from the ability of the chloroacetyl group to bind covalently to sulfhydryl (-SH) groups in enzymes, coenzymes, or metabolic intermediates that are crucial for lipid synthesis and other metabolic pathways requiring coenzyme A. cambridge.orgcapes.gov.brcambridge.org

Receptor Interaction and Ligand Binding Studies (e.g., Formyl Peptide Receptors, Dopamine (B1211576) D2 Receptors)

Formyl Peptide Receptors (FPRs):

FPRs are a family of G protein-coupled receptors (GPCRs) primarily expressed on immune cells that play a significant role in inflammatory responses. nih.gov They recognize a diverse range of ligands, including N-formylated peptides from bacteria and synthetic small molecules. scienceopen.com The binding pocket of FPRs, particularly FPR2, is known to be amphiphilic and can accommodate a variety of ligand structures. nih.gov Structure-activity relationship (SAR) studies of FPR agonists have revealed that both hydrophobic and hydrogen-bonding interactions are crucial for binding and activation. nih.govacs.org While many known FPR agonists are peptides, non-peptide small molecules have also been identified as potent and selective agonists or antagonists. researchgate.net Given the presence of an amide linkage and a substituted aromatic ring, it is plausible that this compound or its derivatives could exhibit some level of interaction with FPRs, though experimental validation is required.

Dopamine D2 Receptors:

Structure-Activity Relationship (SAR) Investigations in Non-Human Systems

The structure-activity relationship (SAR) of this compound can be analyzed by considering its constituent parts and their likely contribution to its biological activities, drawing parallels from related classes of compounds.

Structural Feature Potential Contribution to Biological Activity
Chloroacetyl Group This is the key reactive moiety responsible for the herbicidal activity in chloroacetamide herbicides. The electrophilic carbon atom can form covalent bonds with nucleophilic groups, such as the sulfhydryl groups of enzymes involved in fatty acid elongation. cambridge.orgcapes.gov.br
N-Acyl Linkage (Amide Bond) The amide bond provides structural rigidity and can participate in hydrogen bonding interactions with biological targets. Its orientation and flexibility are critical for proper positioning within a receptor binding pocket.
2-Ethylphenyl Group The aromatic ring and the ethyl substituent contribute to the lipophilicity of the molecule, which can influence its absorption, translocation in plants, and its ability to cross cell membranes to reach its target site. The substitution pattern on the phenyl ring is known to be a critical determinant of selectivity and potency in many biologically active compounds, including herbicides and receptor ligands.

Herbicidal Activity SAR: For chloroacetamide herbicides, the nature of the N-substituent is known to influence the herbicidal efficacy and crop selectivity. The size, shape, and electronic properties of the N-(2-ethylphenyl) group in this compound would modulate its binding to the target elongase enzymes and its metabolic stability within the plant.

Receptor Interaction SAR: In the context of receptor binding, the SAR for related benzamide (B126) and propanamide ligands highlights the importance of the substituents on the aromatic ring for affinity and selectivity. For instance, in D2 receptor ligands, modifications to the phenyl ring can drastically alter binding affinity and functional activity (agonist, antagonist, or partial agonist). nih.gov Similarly, for FPRs, the nature of the aromatic and aliphatic groups influences the interaction with the hydrophobic pockets of the receptor. nih.gov The ethyl group at the ortho position of the phenyl ring in this compound would create a specific steric and electronic profile that would dictate its potential fit into a receptor's binding site.

Research Applications and Potential Areas of Development

Role as an Intermediate in Organic Synthesis

3-Chloro-N-(2-ethylphenyl)propanamide serves as a valuable intermediate in organic synthesis, primarily owing to the reactive nature of the chloro group, which makes it an excellent electrophile for nucleophilic substitution reactions. The N-phenylpropanamide scaffold is recognized for its importance in constructing more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. researchgate.net

The chloro-substituent on the propyl chain is a key functional handle. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, or carbanions, to introduce new functionalities and build molecular complexity. This reactivity allows for its use in N-alkylation reactions. For instance, in syntheses analogous to those involving similar 3-chloro-N-arylpropanamides, this compound can be used to alkylate heterocyclic cores like pyrazolo[3,4-d]pyrimidines. researchgate.net Such reactions typically proceed in the presence of a base, like potassium carbonate, in a polar aprotic solvent. researchgate.net

Moreover, the propanamide structure itself is a precursor to other important functional groups. Elimination reactions, often base-induced, can lead to the formation of N-(2-ethylphenyl)acrylamide. The synthesis of acrylamides from 3-substituted-N-phenylpropanamides is a known strategy, where the chloro group acts as a leaving group. researchgate.net These acrylamide (B121943) derivatives are versatile monomers for polymer synthesis and can participate in various addition reactions.

The general synthetic utility is highlighted by the development of methods for C-S bond cleavage in related N-aryl-3-(methylthio)propanamides to form alkyl bromides, demonstrating the adaptability of the propanamide backbone to various transformations. researchgate.net This versatility establishes this compound as a key building block for creating diverse chemical entities with potential biological activities.

Contribution to Agrochemical Development

The N-substituted propanamide motif is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides and insecticides. While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, its structural similarity to known active compounds suggests its potential as a scaffold or intermediate in the synthesis of new crop protection agents.

A prominent class of herbicides, the 2-(4-aryloxyphenoxy)propionamide derivatives, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. epa.gov Although structurally different, this class underscores the significance of the N-aryl amide linkage in achieving herbicidal effects. epa.gov Research is ongoing to develop novel propanamide derivatives to combat weed resistance. epa.gov

Furthermore, related amide structures have shown promise as insecticides. For example, a series of novel 2-phenylpyridine (B120327) derivatives incorporating N-phenylbenzamide moieties displayed significant insecticidal activity against pests like Mythimna separata. nih.gov The design of these molecules often involves the amidation of a carboxylic acid with an appropriate aniline (B41778) derivative, a synthetic step where this compound could serve as a precursor or a structural template for modification. The structure-activity relationship studies in this area indicate that substituents on the phenyl ring play a crucial role in determining the insecticidal potency. nih.gov The development of new herbicides and insecticides containing amide functionalities remains an active area of research, suggesting a potential application space for this compound. nih.govresearchgate.net

Research in Impurity Standards for Pharmaceutical Quality Control

In pharmaceutical manufacturing, process-related impurities are a critical concern for drug safety and efficacy. Intermediates or by-products from the synthetic route can sometimes be carried over into the final active pharmaceutical ingredient (API). scispace.com Given its role as a reactive intermediate, this compound is a potential process-related impurity in the synthesis of pharmaceuticals that share its structural features.

The identification and control of such impurities are mandated by regulatory agencies. This necessitates the synthesis and characterization of reference standards for these impurities to develop and validate analytical methods for their detection and quantification in the final drug product.

For example, structurally similar compounds have been identified as impurities in commercial drugs. 2-Chloro-N-(2-methylphenyl)propanamide is a known impurity of the local anesthetic Prilocaine. chemicalbook.com Similarly, 3-Chloro-N-(2-chloroethyl)propan-1-amine is classified as an impurity of the alkylating agent Ifosfamide. lgcstandards.com These examples establish a precedent for halo-N-aryl amides being monitored as part of the quality control process for certain APIs. Therefore, this compound could be synthesized and used as a reference standard for quality control in the production of any API where it might arise as an intermediate or by-product.

Table 1: Examples of Related Chloro-Amide Pharmaceutical Impurities

Impurity Name Associated API Reference
2-Chloro-N-(2-methylphenyl)propanamide Prilocaine chemicalbook.com

Exploration in Materials Science Research

The application of N-substituted propanamides extends into the realm of materials science, although specific research focusing on this compound is not widely reported. The broader class of propanamide derivatives holds potential for the synthesis of functional polymers and novel materials. researchgate.net

The acrylamide moiety, which can be synthesized from this compound via an elimination reaction, is a versatile functional group for polymerization. The resulting polymers could have tailored properties based on the N-(2-ethylphenyl) substituent, potentially influencing characteristics such as thermal stability, solubility, and mechanical strength.

While direct applications are yet to be explored, the inherent reactivity of the chloro-group and the amide functionality provides a basis for its potential use as a monomer or a cross-linking agent in the development of new materials. Further research would be needed to investigate these possibilities and to characterize the properties of any resulting polymers or materials.

Development as Prodrugs and Stability Studies

The development of prodrugs is a key strategy in medicinal chemistry to overcome undesirable pharmacokinetic properties of a drug, such as poor stability or low membrane permeability. The amide bond is a common feature in prodrug design. While this compound itself is not a known prodrug, its chemical structure is relevant to prodrug strategies and stability considerations.

Research into prodrugs has shown that modifying active molecules with moieties like phosphonamidates can significantly enhance plasma stability. nih.gov For instance, phosphonamidate prodrugs of a butyrophilin ligand demonstrated exceptional stability in human plasma, with half-lives exceeding 24 hours. nih.gov Similarly, aryl/acyloxy ester prodrugs have been developed to improve the plasma half-life of active compounds significantly. nih.gov These strategies often involve creating an amide or ester linkage that can be cleaved in vivo to release the active drug. The N-(2-ethylphenyl)propanamide structure could potentially be incorporated as a promoiety in such designs.

Stability testing is a critical component of drug development, governed by regulatory guidelines. europa.eu These studies assess how the quality of a drug substance varies over time under the influence of environmental factors like temperature and humidity. europa.eu For a compound like this compound, if it were to be developed as part of a new chemical entity, its stability profile would need to be thoroughly characterized. This would involve validated, stability-indicating analytical methods to detect any degradation products that might form during storage. europa.eu

Table 2: Plasma Stability of Related Prodrug Classes

Prodrug Class Stability Finding Reference
Phosphonamidate Prodrugs Highly stable in human plasma (t½ > 24 h) nih.gov

Crystallization and Solubility Research for Process Optimization

The optimization of manufacturing processes for any chemical compound, including intermediates like this compound, is crucial for ensuring efficiency, purity, and cost-effectiveness. Crystallization and solubility studies are fundamental to achieving these goals.

Crystallization is a key purification technique for solid compounds. Research in this area focuses on identifying suitable solvent systems, controlling parameters like temperature and cooling rate, and understanding the crystal morphology. researchgate.net A well-designed crystallization process can effectively remove impurities, leading to a high-purity final product. The study of crystallization kinetics helps in designing and scaling up industrial crystallizers. researchgate.net

Solubility data is a prerequisite for developing effective crystallization processes. The solubility of this compound in various solvents at different temperatures would need to be determined to select an appropriate solvent for crystallization—one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. This data is also vital for other process steps like reaction work-up and formulation. Optimizing reaction conditions, such as those for the synthesis of related N-substituted acrylamides, is another critical aspect of process chemistry that relies on a thorough understanding of the compound's physical properties. researchgate.net

Future Research Directions and Unexplored Avenues

Design of Novel Propanamide Derivatives for Enhanced Selectivity

The development of new propanamide derivatives based on the 3-chloro-N-(2-ethylphenyl)propanamide backbone is a logical step to explore and potentially enhance their biological activities and selectivity. The design of such novel derivatives can be approached through systematic structural modifications. For instance, the modification of the N-aryl substituent, the ethylphenyl group in this case, can significantly influence the compound's interaction with biological targets. Introducing different substituents on the phenyl ring or altering their positions could lead to derivatives with improved potency and selectivity.

Furthermore, the chlorine atom at the 3-position of the propanamide chain offers another site for chemical modification. Replacing the chlorine with other halogens, or with different functional groups, could modulate the compound's electronic and steric properties, thereby affecting its biological profile. The synthesis and evaluation of a library of such derivatives would be instrumental in establishing structure-activity relationships (SAR). For example, studies on other novel propanamide derivatives have demonstrated that even small changes in substitution patterns can lead to significant differences in biological effects, such as antioxidant or anticancer activities. nih.govresearchgate.net A series of novel 7-formyl-naphthyridyl-urea derivatives were designed and synthesized, with some showing high selectivity towards FGFR4 kinase, indicating the potential for targeted therapies. nih.gov

Advanced Mechanistic Elucidation of Biological Activities

Should any of the newly synthesized derivatives of this compound exhibit interesting biological activity, a thorough investigation into their mechanism of action would be imperative. Modern biochemical and biophysical techniques can be employed to identify the molecular targets of these compounds. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to study the direct binding of the compounds to proteins.

Moreover, "omics" technologies, including genomics, proteomics, and metabolomics, can provide a global view of the cellular pathways affected by the compound. For example, if a derivative shows anticancer activity, microarray analysis or RNA sequencing could reveal changes in gene expression in cancer cells upon treatment. This information can help in identifying the key signaling pathways that are perturbed by the compound, thus shedding light on its mechanism of action. Understanding the precise molecular interactions is crucial for optimizing the lead compounds and for the development of safer and more effective therapeutic agents.

Integration with Machine Learning and AI for Compound Design

Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from a library of synthesized derivatives. These models can identify the key molecular descriptors that correlate with the desired biological activity, guiding the design of new compounds with enhanced properties. Furthermore, generative AI models can be used to design novel molecular structures from scratch that are predicted to have high activity and selectivity. This in silico approach can significantly reduce the time and cost associated with the traditional trial-and-error methods of drug discovery.

Development of Sustainable Synthesis Protocols

The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is another important area of future research. Traditional methods for amide bond formation often involve the use of hazardous reagents and solvents. bohrium.com Green chemistry principles should be applied to develop cleaner and more efficient synthetic routes.

This could involve the use of greener solvents, catalyst-free reactions, or the development of catalytic systems that are more environmentally benign. For example, enzymatic synthesis using lipases has been shown to be an effective and sustainable method for amide bond formation. nih.gov Another approach is the use of electrochemical methods, which can reduce the need for chemical oxidants and reductants. rsc.org The development of a sustainable synthesis protocol would not only be beneficial for the environment but could also lead to more cost-effective production on a larger scale. Research into direct amidation of unactivated esters under transition-metal-free and solvent-free conditions has also shown promise for more sustainable amide synthesis. bohrium.comrsc.org Furthermore, the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent presents a sustainable option for amide synthesis. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.